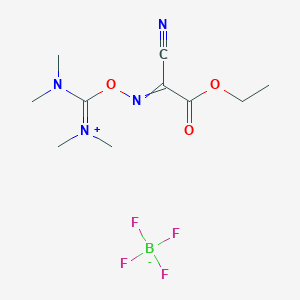
R-6-Fluorochromane-2-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R-6-Fluorochromane-2-carboxaldehyde is a fluorinated organic compound with the molecular formula C10H9FO2. It is a derivative of chromane, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a fluorine atom at the 6th position and an aldehyde group at the 2nd position makes this compound unique and valuable in various chemical and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: One common method involves the fluorination of chromane derivatives followed by formylation. The fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide. The formylation step typically involves the use of Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group.
Enzymatic Resolution: Another method involves the enzymatic resolution of racemic mixtures of 6-fluoro-chroman-2-carboxylic acid derivatives using specific esterases.
Industrial Production Methods: Industrial production often scales up the chemical synthesis methods, optimizing reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques like chromatography are employed to ensure the consistency and quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under specific conditions. For example, nucleophilic aromatic substitution can replace the fluorine with groups like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: 6-Fluorochromane-2-carboxylic acid.
Reduction: 6-Fluorochromane-2-methanol.
Substitution: Various substituted chromane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
R-6-Fluorochromane-2-carboxaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds and studying reaction mechanisms involving fluorinated aldehydes.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential in developing new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine.
Mecanismo De Acción
The mechanism by which R-6-Fluorochromane-2-carboxaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially leading to inhibitory effects.
Comparación Con Compuestos Similares
6-Fluorochromane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
6-Fluorochromane-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
6-Fluorochromane-2-carboxamide: Similar structure but with a carboxamide group instead of an aldehyde.
Uniqueness: R-6-Fluorochromane-2-carboxaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group, which confer distinct reactivity and properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications.
Propiedades
Número CAS |
129050-22-2 |
|---|---|
Fórmula molecular |
C10H9FO2 |
Peso molecular |
180.1756632 |
Sinónimos |
R-6-Fluorochromane-2-carboxaldehyde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








